2-Amino-4-chloro-5-methoxybenzoic acid
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Overview
Description
2-Amino-4-chloro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzoic acid, featuring an amino group, a chlorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-methoxybenzoic acid typically involves the reaction of para-aminosalicylic acid with methyl sulfate in the presence of sodium hydroxide and acetone. The reaction is carried out at a controlled temperature of 25°C, followed by extraction with ethyl acetate to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Peptide Synthesis: It is used in solution phase peptide synthesis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydroxide, methyl sulfate, and ethyl acetate. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Amino-4-chloro-5-methoxybenzoic acid has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: Similar structure but lacks the chlorine atom.
4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure with different positioning of the amino and methoxy groups.
2-Amino-4-methoxybenzoic acid: Similar structure but lacks the chlorine atom.
Uniqueness
2-Amino-4-chloro-5-methoxybenzoic acid is unique due to the presence of both the chlorine and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
2-amino-4-chloro-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXXZKAAGMGUFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181434-76-4 |
Source
|
Record name | 2-amino-4-chloro-5-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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